
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (5-DMSMP) is an organic compound that has been studied for its potential applications in scientific research. It is a highly pure compound that is widely used in laboratory experiments, and has been found to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein folding, and drug-receptor interactions. It has also been used in the synthesis of other organic compounds, such as pyridines and quinolines. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of new drugs and drug analogs.
Mecanismo De Acción
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound can interact with certain enzymes and proteins, resulting in inhibition or altered folding of the proteins. Additionally, it is believed that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can interact with drug receptors, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in the biochemical pathways of cells. Additionally, it has been found to interact with certain drug receptors, leading to changes in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively easy to synthesize, making it an ideal compound for use in scientific research. However, the mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood, so its effects may not be fully predictable.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation into its mechanism of action, as well as exploring its potential applications in drug design and development. Additionally, further research could be done on the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further research could be done on the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, in order to optimize the process and increase the purity of the final product.
Métodos De Síntesis
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized via a two-step method. First, 3-N,N-dimethylsulfamoylphenol is reacted with 2-methoxyphenol in aqueous acetic acid. The reaction is carried out at a temperature of 80-90°C for two hours. The resulting product is then purified by column chromatography and recrystallized from ethanol. The purity of the final product can be up to 95%.
Propiedades
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(17)10-12/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQROCHNDKNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

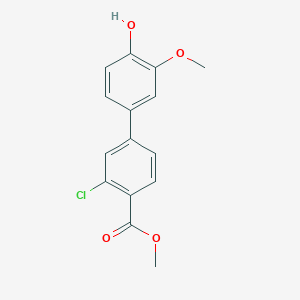

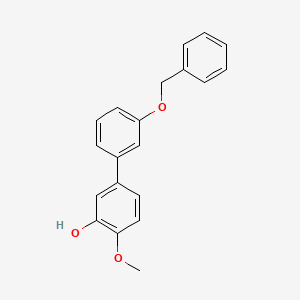


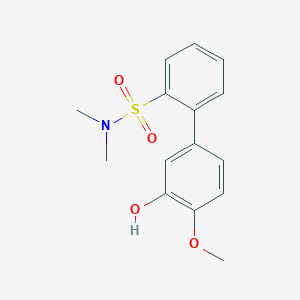
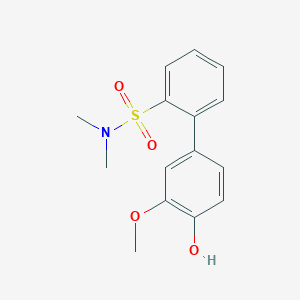
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

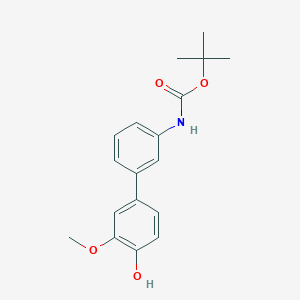
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)